2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE
Description
This compound is a structurally complex propanamide derivative characterized by:
- 2,2-Dimethylpropanamide backbone: Enhances steric bulk and lipophilicity.
- 4-[(E)-Phenyldiazenyl]anilino carbothioyl moiety: Combines azo (-N=N-) and thiourea (-N-CS-N-) functional groups, enabling conjugation and hydrogen bonding.
These features suggest applications in agrochemicals (e.g., pesticides) or pharmaceuticals, given the prevalence of trichloroethyl and azo groups in bioactive molecules .
Properties
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl3N5OS/c1-19(2,3)17(29)25-16(20(21,22)23)26-18(30)24-13-9-11-15(12-10-13)28-27-14-7-5-4-6-8-14/h4-12,16H,1-3H3,(H,25,29)(H2,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZMHEXONUZIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801040879 | |
| Record name | Propanamide, 2,2-dimethyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801040879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321686-56-0 | |
| Record name | Propanamide, 2,2-dimethyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801040879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE involves multiple steps. One common method includes the reaction of 2,2-dimethylpropanamide with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-[(E)-phenyldiazenyl]aniline and a carbothioylating agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include continuous flow reactions and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trichloroethyl group may also contribute to its biological activity by enhancing its lipophilicity and cellular uptake .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Backbone Variation: The target compound’s 2,2-dimethylpropanamide backbone (vs. hexanamide in or diphenylacetamide in ) balances steric hindrance and solubility.
Azo vs. Heterocyclic Groups :
- The phenyldiazenyl group in the target compound enables UV-Vis absorption, useful in photochemical studies, whereas pyrazole () or thiazole () rings introduce heterocyclic aromaticity, which may enhance binding to biological targets.
Electron-Withdrawing Substituents :
- The trichloroethyl group is common across all analogues, but additional electronegative groups (e.g., sulfamoyl in or chlorophenyl in ) modulate reactivity. Sulfamoyl groups (as in ) enhance water solubility, critical for bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
